
2-(4-Biphenyl)ethylamine
Overview
Description
2-(4-Biphenyl)ethylamine (CAS 17027-51-9) is an aromatic ethylamine derivative characterized by a biphenyl moiety attached to an ethylamine backbone. For instance, it serves as a key intermediate in synthesizing TRPM8 (Transient Receptor Potential Melastatin type-8) channel modulators, which are explored for their roles in pain management and thermosensation .
Preparation Methods
Reduction of Nitriles: A Foundational Approach
The reduction of nitriles to primary amines represents one of the most straightforward routes to 2-(4-biphenyl)ethylamine. This method typically employs 4-biphenylacetonitrile as the starting material, which undergoes reduction via strong hydride donors such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reaction Mechanism and Reagents
The reduction of nitriles proceeds through a two-step mechanism: (1) nucleophilic attack by hydride ions on the electrophilic carbon of the nitrile group, forming an imine intermediate, and (2) subsequent hydrolysis to yield the primary amine . Lithium aluminum hydride, a potent reducing agent, is frequently utilized in anhydrous ether or tetrahydrofuran (THF) under reflux conditions . For instance, 4-biphenylacetonitrile treated with LiAlH₄ in dry diethyl ether at 60°C produces this compound with yields exceeding 70% .
Optimization and Challenges
While LiAlH₄ offers high efficiency, its pyrophoric nature necessitates stringent safety measures. Alternatives such as sodium borohydride (NaBH₄) have been explored but require activation with iodine or transition metal catalysts to achieve comparable reactivity . Post-reduction quenching with sequential additions of water, aqueous sodium hydroxide, and water is critical to isolate the amine while minimizing side reactions .
Reductive Amination: Strategic Carbon-Nitrogen Bond Formation
Reductive amination provides a versatile pathway to this compound by combining ketone precursors with ammonia or ammonium salts under reducing conditions. This method is particularly advantageous for introducing chirality or modifying substituents on the biphenyl backbone.
Imine Formation and Hydrogenation
In a representative protocol, 4-biphenylethyl ketone is condensed with ammonium acetate in methanol to form an imine intermediate, which is subsequently reduced using hydrogen gas (H₂) over a platinum oxide (PtO₂) catalyst . This one-pot reaction achieves moderate yields (50–65%) but allows for scalability due to its compatibility with continuous-flow systems . Optical purity remains a challenge, as racemization may occur during imine formation unless chiral auxiliaries or enantioselective catalysts are employed .
Catalytic Systems and Solvent Effects
Palladium on carbon (Pd/C) and Raney nickel offer alternative catalytic systems, though their efficacy depends on solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate product isolation . Recent advancements in asymmetric hydrogenation, utilizing rhodium complexes with chiral ligands, have demonstrated enantiomeric excesses (ee) up to 98% for structurally analogous amines .
Hydroboration-Amination: A Niche yet Efficient Strategy
Hydroboration-oxidation followed by amination presents a less conventional but highly selective route to this compound. This method is particularly suited for substrates containing vinyl or allyl groups adjacent to the biphenyl moiety.
Hydroboration and Functionalization
4-Biphenylvinylborane, generated via hydroboration of 4-vinylbiphenyl with catecholborane, reacts with hydroxylamine-O-sulfonic acid (HONH₂SO₃H) to yield the target amine . Rhodium catalysts, such as [Rh(COD)Cl]₂, facilitate regioselective boron addition, ensuring high positional fidelity . This method achieves yields of 60–75% with minimal byproducts, though the cost of rhodium limits its industrial applicability .
Comparative Analysis of Synthetic Methods
The selection of a preparation method hinges on factors such as yield, purity, scalability, and cost (Table 1).
Table 1: Comparative Evaluation of this compound Synthesis Routes
Method | Yield (%) | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Nitrile Reduction | 70–85 | High | Moderate | Low |
Reductive Amination | 50–65 | Moderate | High | Medium |
Hydroboration | 60–75 | High | Low | High |
Industrial Hydrogenation | 80–90 | High | Very High | Medium |
Nitrile reduction excels in laboratory settings due to its simplicity, while industrial hydrogenation balances throughput and safety. Hydroboration, though selective, remains niche due to reagent costs.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Biphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Proteomics Research
2-(4-Biphenyl)ethylamine serves as a biochemical tool in proteomics research. It is utilized in the synthesis of various compounds that can interact with proteins, aiding in the study of protein functions and interactions . The compound's structural properties allow it to participate in diverse biochemical pathways.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit antifungal properties against various Candida species. A series of sulfonamide-based compounds derived from this amine were tested for their antifungal activity, indicating its potential as a lead compound for developing new antifungal agents .
Drug Development
The compound has been explored for its role in drug development, particularly as a scaffold for creating new therapeutic agents targeting specific biological pathways. For example, it has been involved in synthesizing compounds that modulate receptor activity, which could lead to novel treatments for various diseases .
Binding Studies
Research involving receptor docking studies has shown that this compound and its derivatives can bind to specific receptors, indicating their potential use in developing drugs that target these receptors effectively . This binding affinity is crucial for designing effective pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)ethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, potentially influencing neurotransmitter release and uptake . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may have sedative and vasodilatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, physicochemical properties, and applications of 2-(4-Biphenyl)ethylamine and its analogs:
Notes:
- Lipophilicity Trends : The biphenyl and dichlorophenyl derivatives (e.g., BD1008) exhibit higher lipophilicity, favoring central nervous system (CNS) penetration, whereas hydroxyl or methoxy groups increase polarity, limiting blood-brain barrier permeability.
- Boiling Points : For 2-(4-Bromophenyl)ethylamine, the boiling point is 63–72°C at 0.2 mmHg , but data for other analogs (e.g., hydroxyl derivative) are unavailable .
Pharmacological and Functional Differences
TRPM8 Modulation : this compound derivatives act as TRPM8 antagonists, showing promise in treating cold allodynia and neuropathic pain . In contrast, BD1008 and its analogs (e.g., BD1060, BD1067) target sigma receptors, demonstrating antagonism that mitigates cocaine toxicity .
Receptor Selectivity: BD1008 analogs with dichlorophenyl groups exhibit nanomolar affinity for sigma receptors (Ki < 10 nM) .
Toxicity Profiles: BD1008 analogs show low acute toxicity in murine models, whereas sigma agonists (e.g., di-o-tolylguanidine) exacerbate cocaine-induced lethality .
Biological Activity
Overview
2-(4-Biphenyl)ethylamine, with the molecular formula C14H15N, is an organic compound characterized by a biphenyl group linked to an ethylamine chain. This compound has garnered attention in scientific research for its potential biological activities, particularly regarding its effects on the central nervous system (CNS) and cardiovascular system. The following sections delve into its biological activity, mechanisms of action, and related research findings.
Central Nervous System Effects
Research indicates that this compound interacts with various neurotransmitter systems in the CNS. Its structure allows it to bind to specific receptors, influencing neurotransmitter release and uptake. This interaction suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can modulate opioid receptor activity, highlighting its relevance in pain management and addiction therapy .
Cardiovascular Implications
The compound's influence extends to cardiovascular health. Preliminary studies suggest that this compound may affect vascular smooth muscle contraction and endothelial function. These effects are critical for understanding its role in cardiovascular diseases and could lead to the development of new therapeutic agents targeting heart conditions.
The mechanism of action for this compound primarily involves its binding affinity to specific receptors in the CNS. It is believed to act as a partial agonist at certain opioid receptors, which can modulate pain perception and emotional responses. Additionally, the biphenyl structure contributes to its unique binding properties compared to other similar compounds, enhancing its biological activity profile .
Comparative Analysis with Similar Compounds
To better understand this compound's unique properties, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound | Structure Type | CNS Activity | Cardiovascular Effects |
---|---|---|---|
This compound | Biphenyl + Ethylamine | Yes | Yes |
2-(4-Chlorophenyl)ethylamine | Chlorophenyl + Ethylamine | Moderate | Limited |
4-Phenylbenzylamine | Phenyl + Benzyl | Limited | No |
This comparison illustrates that this compound exhibits significant CNS activity and cardiovascular effects, making it a valuable candidate for further research .
Study 1: Opioid Receptor Modulation
A study investigated the interactions of this compound with δ-opioid receptors. The findings revealed that it acts as a selective agonist, suggesting potential applications in pain relief therapies. The structure allowed for enhanced binding affinity compared to traditional opioid agonists .
Study 2: Cardiovascular Impact Assessment
In another study focusing on cardiovascular implications, researchers evaluated the effects of this compound on rat models. Results indicated a significant reduction in blood pressure and improved endothelial function, suggesting therapeutic potential for hypertension management.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider safety profiles. Toxicological assessments indicate that high doses may lead to adverse effects, including irritation and potential genotoxicity. Ongoing studies aim to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-biphenyl)ethylamine with high purity for pharmacological studies?
The synthesis of this compound can be achieved via coupling reactions using agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A reported method involves reacting Boc-protected intermediates (e.g., Boc-Phe(4'-COOH)-OMe) with this compound under controlled conditions, followed by alkaline hydrolysis (2N NaOH) to yield the target compound. Purification via preparative HPLC ensures >95% purity, critical for pharmacological applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are essential. IR spectra should show characteristic N-H stretching (~3300 cm⁻¹) and aromatic C=C bending (1600-1450 cm⁻¹). NMR (¹H and ¹³C) can confirm the biphenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and ethylamine chain (δ 2.8–3.2 ppm for CH₂-NH₂). Mass spectrometry (MS) provides molecular weight validation (expected m/z ~211 for C₁₄H₁₅N) .
Q. What are the critical considerations for handling and storing this compound to ensure stability in experimental settings?
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use desiccants to minimize moisture absorption, as amines are hygroscopic. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the binding affinity and selectivity of this compound derivatives at serotonin receptors?
Radioligand binding assays (e.g., using 5-HT₂A/₂C receptors) can quantify affinity (Kᵢ). Competitive displacement studies with labeled ligands (e.g., [³H]ketanserin) and functional assays (e.g., calcium flux in HEK293 cells) assess selectivity. Structural analogs with steric modifications (e.g., brominated derivatives) help map receptor binding pockets .
Q. What strategies can be employed to resolve discrepancies in reported bioactivity data for this compound analogs?
Conduct replication studies under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze batch purity via HPLC and control for enantiomeric impurities, which can skew results .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound-based compounds?
Use molecular docking (e.g., AutoDock Vina) to predict receptor interactions and QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC and optimize coupling agent ratios (e.g., HBTU:amine) to minimize byproducts .
- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize heterogeneous datasets, accounting for variables like assay sensitivity and cell line variability .
- Safety Protocols : Refer to SDS sheets for toxicity profiles (e.g., LD₅₀ values) and emergency procedures for amine exposure .
Properties
IUPAC Name |
2-(4-phenylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPLBPSDTIZFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274846 | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-51-9 | |
Record name | [1,1′-Biphenyl]-4-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17027-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.